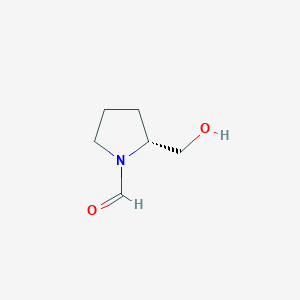
(R)-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is a chiral compound with significant importance in organic synthesis and pharmaceutical research. This compound features a pyrrolidine ring, a hydroxymethyl group, and an aldehyde functional group, making it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde can be achieved through several methods. One common approach involves the alkoxylation of pyrrolidine-1-carbaldehyde using an electrochemical microreactor. This method allows for precise control of reaction conditions, leading to high yields of either mono- or dialkoxylated products .
Industrial Production Methods
Industrial production of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde typically involves optimizing reaction conditions to ensure high yield and purity. The use of flow chemistry systems and electrochemical microreactors is common in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under basic conditions.
Major Products
Oxidation: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-carboxylic acid.
Reduction: Produces ®-2-(Hydroxymethyl)pyrrolidine-1-methanol.
Substitution: Produces various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes
Wirkmechanismus
The mechanism of action of ®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde involves its functional groups. The aldehyde group can form Schiff bases with amines, while the hydroxymethyl group can participate in hydrogen bonding and nucleophilic reactions. These interactions enable the compound to act as a versatile intermediate in various chemical and biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine-1-carbaldehyde: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
N-Methylpyrrolidine: Contains a methyl group instead of a hydroxymethyl group, altering its reactivity and applications.
Uniqueness
®-2-(Hydroxymethyl)pyrrolidine-1-carbaldehyde is unique due to its combination of a chiral center, a hydroxymethyl group, and an aldehyde functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C6H11NO2 |
|---|---|
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
(2R)-2-(hydroxymethyl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C6H11NO2/c8-4-6-2-1-3-7(6)5-9/h5-6,8H,1-4H2/t6-/m1/s1 |
InChI-Schlüssel |
MIUQKALRYUVKGS-ZCFIWIBFSA-N |
Isomerische SMILES |
C1C[C@@H](N(C1)C=O)CO |
Kanonische SMILES |
C1CC(N(C1)C=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




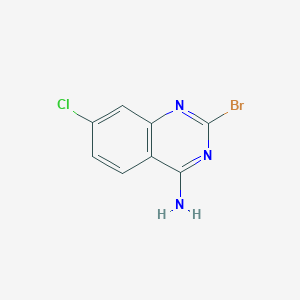
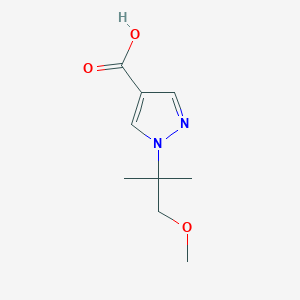
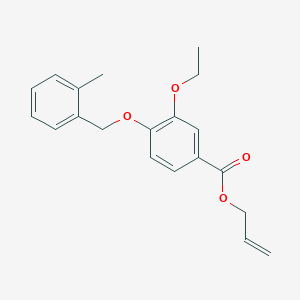
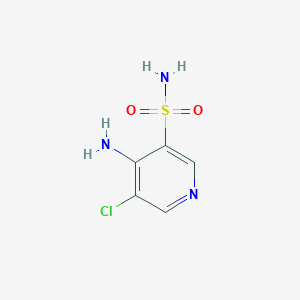
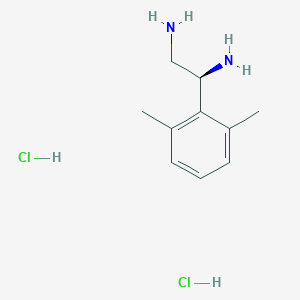
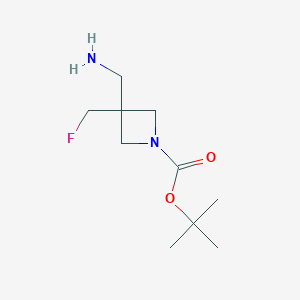

![7,7-Dimethyl-2-azaspiro[3.3]heptan-5-ol](/img/structure/B13024819.png)
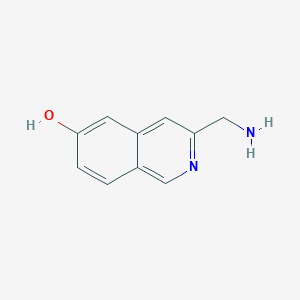

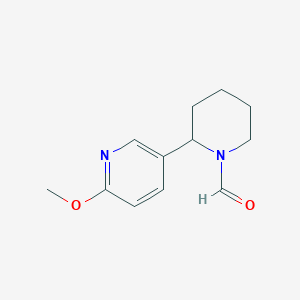
![7-Bromo-4-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B13024854.png)
